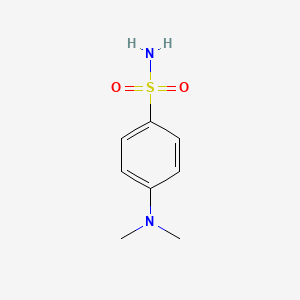

4-(Dimethylamino)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(dimethylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUVBVTWBBODSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879203 | |

| Record name | N',N'-DIMETHYLSULFANILAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6162-21-6 | |

| Record name | N',N'-DIMETHYLSULFANILAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)benzenesulfonamide

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Dimethylamino)benzenesulfonamide, a key intermediate and versatile chemical building block. Designed for researchers, chemists, and drug development professionals, this document details a robust synthetic protocol, explains the underlying reaction mechanisms, and outlines a multi-technique approach for structural verification and purity assessment. The guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical process.

Introduction and Strategic Importance

This compound is an aromatic sulfonamide derivative characterized by a dimethylamino group at the para position of the benzene ring. This substitution pattern imparts unique electronic properties, making it a valuable precursor in the synthesis of various compounds, including Schiff bases and other biologically active molecules.[1][2] Its structure also lends itself to applications as a fluorescent dye and analytical sensor, capable of detecting metal cations.[3]

This guide provides an expert-led walkthrough of a reliable synthesis route starting from N,N-dimethylaniline, followed by a rigorous characterization workflow to validate the identity, structure, and purity of the final product.

Synthesis Methodology

The synthesis of this compound is most effectively achieved through a two-step process: electrophilic chlorosulfonation of N,N-dimethylaniline followed by nucleophilic substitution (ammonolysis) of the resulting sulfonyl chloride. This pathway is selected for its high efficiency and reliance on readily available starting materials.

Synthetic Pathway Overview

The logical flow of the synthesis is designed to first install the sulfonyl chloride group onto the activated aromatic ring and then convert it to the desired sulfonamide.

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism

Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) The reaction begins with the chlorosulfonation of N,N-dimethylaniline. The dimethylamino group is a strong activating, ortho-, para-directing group. Due to steric hindrance from the dimethylamino group, the electrophilic attack of the chlorosulfonium ion (generated from chlorosulfonic acid) occurs predominantly at the para position. This step is highly exothermic and requires careful temperature control to prevent side reactions and degradation.

Step 2: Nucleophilic Acyl Substitution (Ammonolysis) The intermediate 4-(dimethylamino)benzene-1-sulfonyl chloride is then treated with ammonia. Ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the sulfonamide bond. An excess of ammonia is typically used to neutralize the HCl byproduct generated during the reaction.

Detailed Experimental Protocol

Safety Precautions: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[4][5]

Part A: Synthesis of 4-(Dimethylamino)benzene-1-sulfonyl chloride

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

-

Place the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

-

Add N,N-dimethylaniline (0.1 mol, 12.1 g) to the flask.

-

Slowly add chlorosulfonic acid (0.3 mol, 35.0 g, ~20 mL) dropwise from the dropping funnel over a period of 60-90 minutes. Causality: The slow, dropwise addition is critical to dissipate the significant heat generated and prevent uncontrolled reaction or charring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

Carefully pour the viscous reaction mixture onto 200 g of crushed ice in a 1 L beaker. Causality: This step quenches the reaction and precipitates the sulfonyl chloride product, which is insoluble in the acidic aqueous medium. The large volume of ice absorbs the heat from the hydrolysis of excess chlorosulfonic acid.

-

Filter the resulting white precipitate using a Büchner funnel, wash it thoroughly with cold water until the washings are neutral to litmus paper, and press it as dry as possible.

Part B: Synthesis of this compound

-

Transfer the crude, moist 4-(dimethylamino)benzene-1-sulfonyl chloride from the previous step into a 500 mL beaker.

-

Add 100 mL of concentrated aqueous ammonia (28-30%).

-

Stir the mixture vigorously for 15-20 minutes. The reaction is often exothermic.

-

Gently heat the mixture on a steam bath or hot plate (in a fume hood) with continued stirring for 30 minutes to complete the reaction and drive off excess ammonia.

-

Cool the mixture in an ice bath. The crude this compound will precipitate.

-

Filter the solid product, wash with a small amount of cold water, and air dry.

Part C: Purification by Recrystallization

-

Dissolve the crude product in a minimum amount of hot ethanol (95%).

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

-

Determine the melting point and yield of the final product.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Caption: A multi-technique workflow for the characterization of the final product.

Spectroscopic Analysis

¹H NMR Spectroscopy The proton NMR spectrum provides a detailed map of the proton environment in the molecule. For this compound, the expected signals are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet (d) | 2H | Aromatic protons ortho to -SO₂NH₂ |

| ~6.70 | Doublet (d) | 2H | Aromatic protons ortho to -N(CH₃)₂ |

| ~4.80 (broad) | Singlet (s) | 2H | Sulfonamide protons (-SO₂NH₂ ) |

| ~2.95 | Singlet (s) | 6H | Dimethylamino protons (-N(CH₃ )₂) |

Spectra should be recorded in a solvent like DMSO-d₆ to observe the exchangeable NH₂ protons. The characteristic AA'BB' pattern of the aromatic protons is a key indicator of para-substitution.[6][7]

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium | N-H stretching (asymmetric & symmetric) of NH₂ |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (of methyl groups) |

| ~1600, ~1500 | Strong | Aromatic C=C stretching |

| ~1340 | Strong | Asymmetric S=O stretching of sulfonamide |

| ~1160 | Strong | Symmetric S=O stretching of sulfonamide |

The strong absorptions corresponding to the S=O stretches are highly characteristic of the sulfonamide group.[8][9]

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₁₂N₂O₂S), the expected molecular weight is 200.26 g/mol .[3]

| m/z Value | Assignment |

| 200 | [M]⁺, Molecular ion |

| 136 | [M - SO₂]⁺, fragment resulting from the characteristic loss of SO₂[10] |

| 106 | [M - SO₂NH₂]⁺, fragment after loss of the sulfonamide group |

Physical and Chromatographic Analysis

Melting Point The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity. The reported melting point for this compound is typically in the range of 180-184 °C.

Chromatography (TLC/HPLC) Thin-Layer Chromatography (TLC) is an effective tool for monitoring the reaction's progress and assessing the purity of the final product against the starting material and intermediates. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed. A typical Reverse-Phase (RP-HPLC) method would use a C8 or C18 column with a mobile phase consisting of an acetonitrile/water gradient.[11][12] A single sharp peak in the HPLC chromatogram is indicative of high purity.

Summary and Conclusion

This guide has outlined a robust and well-rationalized methodology for the synthesis of this compound. The described two-step synthesis is efficient and scalable. Furthermore, the comprehensive characterization workflow, employing NMR, IR, and MS, provides a reliable framework for absolute structural confirmation and purity assessment. By understanding the causality behind each procedural step and analytical technique, researchers can confidently synthesize and validate this important chemical intermediate for its diverse applications in science and industry.

References

-

Tahir, M. H., et al. (2015). 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o873–o874. Available at: [Link]

-

Mamand, D. M., et al. (2023). Synthetic reaction of 4-((4-(dimethylamino) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide. ResearchGate. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4-[(dimethylaminosulfonyl)amino]benzanilide. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for various benzenesulfonamide derivatives. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30429-30444. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71444227, Methyl 4-(dimethylamino)benzene-1-sulfonate. Available at: [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Available at: [Link]

-

ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Available at: [Link]

-

PubChemLite. (n.d.). 4-((4-(dimethylamino)benzylidene)amino)benzenesulfonamide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7370, Benzenesulfonamide. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, N,4-dimethyl- on Newcrom R1 HPLC column. Available at: [Link]

-

NIST. (n.d.). Benzenesulfonamide, N,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

Wang, G., & Zhu, M. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 21(8), 1361–1370. Available at: [Link]

-

Popova, A., et al. (2010). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Journal of Raman Spectroscopy, 41(10), 1218-1225. Available at: [Link]

-

Kumar, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]

-

SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. Available at: [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

-

NIST. (n.d.). Benzenesulfonamide, N,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11450875. Available at: [Link]

Sources

- 1. 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 3. This compound | 6162-21-6 | GAA16221 [biosynth.com]

- 4. fishersci.no [fishersci.no]

- 5. fishersci.com [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation of Benzenesulfonamide, N,4-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. tis.wu.ac.th [tis.wu.ac.th]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)benzenesulfonamide

Introduction: Unveiling a Versatile Chemical Moiety

4-(Dimethylamino)benzenesulfonamide (DMABS) is a sulfonamide derivative that serves as a crucial building block in various chemical and pharmaceutical applications. Its unique molecular architecture, featuring a benzenesulfonamide core functionalized with a dimethylamino group, imparts a distinct set of physicochemical properties that are pivotal to its utility. This compound is frequently utilized as a pharmaceutical intermediate in the synthesis of more complex drug molecules and finds applications in the development of dyes and specialized polymers.[1][2]

This guide provides a comprehensive exploration of the core physicochemical characteristics of DMABS. Moving beyond a simple data sheet, this document delves into the causality behind these properties, offers detailed experimental protocols for their characterization, and presents a framework for assessing the molecule's stability. The insights herein are designed to empower researchers and development professionals to leverage the full potential of this versatile compound with scientific rigor and confidence.

Molecular Identity and Core Physicochemical Profile

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and summarize its fundamental physical properties.

Chemical Structure and Identifiers

The structure of DMABS is defined by a central benzene ring substituted at the 1-position with a sulfonamide group (-SO₂NH₂) and at the 4-position with a dimethylamino group (-N(CH₃)₂).

Caption: Chemical Structure of this compound.

Summary of Physicochemical Properties

The following table consolidates the key quantitative physicochemical data for DMABS, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Melting Point | 209-211 °C | [1] |

| Boiling Point | 372.5 °C at 760 mmHg | [1] |

| Density | 1.281 g/cm³ | [1] |

| pKa | 10.36 ± 0.14 (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. Low solubility in water. | [1][3] |

| Refractive Index | 1.664 | [1] |

In-Depth Analysis of Critical Properties

Understanding the "why" behind the data is paramount for effective application and method development. This section explores the interplay between the molecular structure of DMABS and its observable properties.

Solubility Profile: A Tale of Two Moieties

The solubility of DMABS is a direct consequence of its amphiphilic nature. The nonpolar benzene ring and dimethyl groups contribute to its hydrophobic character, leading to low solubility in aqueous media.[3] Conversely, the polar sulfonamide and the tertiary amine functionalities allow for interactions with polar organic solvents.

-

Aqueous Solubility: As with many benzenesulfonamides, DMABS exhibits low water solubility.[3]

-

Organic Solubility: The compound is noted to be slightly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like Methanol.[1] This makes these solvents suitable for preparing stock solutions for biological assays or analytical standards.

-

Influence of pH: The acidity of the sulfonamide proton (N-H) and the basicity of the dimethylamino group mean that the net charge on the molecule can be manipulated by adjusting the pH of the medium. Under alkaline conditions, the sulfonamide can be deprotonated to form a more soluble salt, a common strategy for enhancing the aqueous solubility of sulfonamide drugs.[3]

Acidity and Basicity: The Role of pKa

The predicted pKa of 10.36 is associated with the proton on the sulfonamide nitrogen.[1] This value indicates that the sulfonamide is a very weak acid, and will be predominantly in its neutral, protonated form under physiological pH (7.4) and in most chromatographic conditions. This information is critical for:

-

Drug Development: Predicting the ionization state in the body, which affects absorption, distribution, metabolism, and excretion (ADME) properties.

-

Analytical Method Development: Selecting an appropriate pH for the mobile phase in reversed-phase HPLC to ensure a consistent, single ionization state, leading to sharp, reproducible peaks.

Stability and Storage

Proper storage is essential to maintain the integrity of DMABS.

-

Recommended Storage: The compound should be stored at room temperature, sealed in a dry environment to protect it from moisture and atmospheric contaminants.[1]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of DMABS requires a suite of analytical techniques. This section outlines the expected spectroscopic signatures and a robust chromatographic method.

Infrared (IR) Spectroscopy

The IR spectrum of DMABS will exhibit characteristic absorption bands corresponding to its functional groups. These are essential for structural confirmation.

-

N-H Stretch: A peak in the region of 3300-3400 cm⁻¹ corresponding to the sulfonamide N-H bond.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

S=O Stretches: Two strong, characteristic bands for the sulfonyl group (SO₂) will be present, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[5][6]

-

C-N Stretch: The stretching vibration of the aromatic carbon to the dimethylamino nitrogen will appear in the 1360-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and chemical environment of the hydrogen and carbon atoms.

-

¹H NMR:

-

Aromatic Protons: The protons on the benzene ring will appear as two distinct doublets in the aromatic region (~6.5-8.0 ppm), characteristic of a 1,4-disubstituted pattern.

-

Dimethyl Protons (-N(CH₃)₂): A sharp singlet integrating to six protons will be observed in the upfield region, typically around 3.0 ppm.

-

Sulfonamide Proton (-SO₂NH₂): A broad singlet, whose chemical shift can vary depending on the solvent and concentration, will correspond to the two protons on the sulfonamide nitrogen.

-

-

¹³C NMR:

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region (~110-155 ppm). The carbon attached to the dimethylamino group will be the most shielded (lowest ppm), while the carbon attached to the electron-withdrawing sulfonamide group will be more deshielded (higher ppm).

-

Methyl Carbons (-N(CH₃)₂): A single signal for the two equivalent methyl carbons will appear in the aliphatic region, typically around 40 ppm.

-

Experimental Methodologies and Protocols

To ensure scientific integrity, all protocols must be robust and self-validating. The following sections provide detailed, step-by-step methodologies for key analytical workflows.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the gold-standard method for determining equilibrium solubility.

Rationale: The shake-flask method ensures that a true equilibrium between the solid solute and the solvent is reached, providing a thermodynamically accurate solubility value.

Methodology:

-

Preparation: Add an excess amount of DMABS to a known volume of purified water (or a relevant buffer) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at a high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a 0.22 µm filter (e.g., PVDF or PTFE) that has been pre-validated for low compound binding.

-

Quantification: Dilute the filtered sample with a suitable solvent (e.g., mobile phase) and analyze its concentration using a validated HPLC-UV method (as described in Protocol 4.2).

-

Calculation: Determine the solubility in mg/mL or mol/L by comparing the measured concentration against a standard calibration curve.

Protocol: HPLC Method for Purity Assessment and Quantification

This protocol provides a robust reversed-phase HPLC method suitable for purity testing and stability-indicating assays.

Rationale: Reversed-phase HPLC is the premier technique for separating small organic molecules from their impurities and degradation products. The choice of a C18 column provides excellent hydrophobic retention, while a buffered mobile phase ensures analyte ionization is controlled for optimal peak shape.

Caption: Workflow for HPLC Purity Analysis of DMABS.

Methodology:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detector: UV-Vis at 254 nm

-

Run Time: 10 minutes

Protocol: Forced Degradation and Stability Study

This protocol outlines a study to identify potential degradation products and establish a stability-indicating method.

Rationale: Forced degradation studies intentionally stress the compound to predict its long-term stability and ensure the analytical method can separate the intact drug from any degradants. This is a core requirement of regulatory guidelines.[7][8]

Caption: Workflow for a Forced Degradation Study.

Methodology:

-

Prepare Samples: Prepare solutions of DMABS at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

-

Apply Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Store both solid material and solution at 80 °C for 7 days.

-

Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.

-

-

Analysis: At appropriate time points, neutralize the acidic and basic samples, then analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 4.2, preferably with a photodiode array (PDA) detector.

-

Evaluation: Assess the results for loss of parent compound, formation of degradation products, and mass balance. The ability of the HPLC method to resolve all degradation peaks from the parent peak confirms its status as "stability-indicating."

Conclusion

This compound is a compound whose utility is deeply rooted in its distinct physicochemical properties. Its moderate polarity, predictable pKa, and defined spectroscopic profile make it a well-behaved molecule for synthetic and analytical applications. By understanding the interplay between its structure and properties—from solubility and stability to spectroscopic signatures—researchers and developers can design more effective experiments, create robust analytical methods, and accelerate the journey from laboratory research to industrial application. This guide serves as a foundational resource, promoting a scientifically rigorous approach to the characterization and application of this important chemical intermediate.

References

-

Cas 6162-21-6, Benzenesulfonamide, 4-(dimethylamino)- (9CI). lookchem. [Link]

-

4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. National Center for Biotechnology Information, PubChem. [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Synthetic reaction of 4-((4-(dimethylamino) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide. ResearchGate. [Link]

-

Synthesis of 4-[(dimethylaminosulfonyl)amino]benzanilide. PrepChem.com. [Link]

-

4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide. National Center for Biotechnology Information, PubChem. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

-

Stability of 4-DMAP in solution. National Center for Biotechnology Information, PubMed. [Link]

-

Supporting Informations - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

3-Amino-4-(dimethylamino)benzenesulfonamide. National Center for Biotechnology Information, PubChem. [Link]

-

FT-IR Spectrum of Comp. M1 4((1,7-bis(4-dimethylamino)... ResearchGate. [Link]

-

Benzenesulfonamide - Solubility of Things. Solubility of Things. [Link]

-

FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. ScienceDirect. [Link]

-

Benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)-. National Center for Biotechnology Information, PubChem. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Human Metabolome Database. [Link]

-

Benzenesulfonamide, 4-amino-N,N-dimethyl-. National Center for Biotechnology Information, PubChem. [Link]

-

(1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. NIST. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). ResearchGate. [Link]

-

Benzaldehyde, 4-(dimethylamino)-. NIST WebBook. [Link]

-

4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

-

4-((4-(dimethylamino)benzylidene)amino)benzenesulfonamide. PubChemLite. [Link]

-

Alphabetical Method Listing - M. NIOSH | CDC. [Link]

-

Guideline for Stability Study of Imported Drug Substance and Drug Product. Egyptian Drug Authority. [Link]

-

Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. [Link]

Sources

- 1. Cas 6162-21-6,Benzenesulfonamide, 4-(dimethylamino)- (9CI) | lookchem [lookchem.com]

- 2. This compound | 6162-21-6 | GAA16221 [biosynth.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

A Hypothesis-Driven Guide to the Mechanism of Action of 4-(Dimethylamino)benzenesulfonamide

Abstract

This technical guide addresses the mechanism of action for 4-(Dimethylamino)benzenesulfonamide. Publicly available data on the specific biological activity of this compound is limited. Therefore, this document adopts a hypothesis-driven approach grounded in established principles of medicinal chemistry and enzymology. Based on its core chemical structure—a benzenesulfonamide scaffold—the primary hypothesized mechanism of action is the inhibition of carbonic anhydrases (CAs). We herein delineate the theoretical basis for this hypothesis, the established molecular mechanism for this class of inhibitors, a comprehensive, field-proven experimental workflow to validate this hypothesis, and a discussion of potential downstream physiological consequences. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar molecules.

Introduction and Mechanistic Hypothesis

This compound belongs to the sulfonamide class of chemical compounds, a scaffold renowned for its diverse biological activities. The defining feature of this class is the sulfamoyl group (-SO₂NH₂). While some sulfonamides are known for their antibacterial properties, the primary, unsubstituted sulfonamide moiety is a classic zinc-binding group and the archetypal pharmacophore for inhibition of the zinc-containing metalloenzyme family, carbonic anhydrases (CAs).[1][2]

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, ion transport, and biosynthesis.[3][5] Humans express 15 CA isoforms, which differ in their tissue distribution and subcellular localization, making them important targets for therapeutic intervention in diseases like glaucoma, epilepsy, and cancer.[4][6]

Given the robust structure-activity relationship established for benzenesulfonamides as CA inhibitors[2], we posit the following primary hypothesis:

Primary Hypothesis: this compound acts as a direct inhibitor of carbonic anhydrase by coordinating to the catalytic Zn(II) ion in the enzyme's active site.

The remainder of this guide will be built around elucidating and validating this central hypothesis.

The Molecular Basis of Action: Carbonic Anhydrase Inhibition

The Carbonic Anhydrase Catalytic Cycle

The catalytic activity of CAs is critically dependent on a Zn(II) ion located deep within the active site, where it is coordinated by the imidazole rings of three conserved histidine residues and a water molecule.[5][7] The zinc ion's function is to lower the pKa of the bound water from ~15.7 to ~7, facilitating its deprotonation to a zinc-bound hydroxide ion under physiological conditions.[8] This potent nucleophile then attacks the carbon dioxide substrate, leading to the formation of bicarbonate, which is subsequently displaced by another water molecule, regenerating the enzyme for the next catalytic cycle.[8]

The Sulfonamide Inhibition Mechanism

Primary sulfonamides are among the most potent inhibitors of CAs, with some exhibiting inhibition constants (Ki) in the nanomolar to picomolar range.[9][10] The inhibitory mechanism is well-established through kinetic and X-ray crystallographic studies.[4][11] The sulfonamide inhibitor, in its deprotonated (anionic) form (R-SO₂NH⁻), binds directly to the active site.[4] The nitrogen atom of the sulfonamide displaces the zinc-bound water/hydroxide and forms a tetrahedral coordination complex with the Zn(II) ion.[11] This binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the backbone amide of the conserved Thr199 residue, effectively locking the inhibitor in place and blocking substrate access to the catalytic center.[4]

The affinity and selectivity of a given sulfonamide for different CA isoforms are determined by interactions between the inhibitor's "tail" (the part of the molecule other than the zinc-binding group, in this case, the 4-dimethylamino-phenyl ring) and other residues lining the active site cavity.[2]

Visualizing the Hypothesized Interaction

The following diagram illustrates the proposed binding mode of this compound within the active site of a human carbonic anhydrase (hCA).

Caption: Experimental workflow for validating the mechanism of action.

Core Protocol: Stopped-Flow Spectrophotometry for CA Inhibition

The gold-standard method for measuring the kinetics of CA activity and inhibition is the stopped-flow spectrophotometry assay, which measures the rate of pH change during the CO₂ hydration reaction. [12][13] Objective: To determine the inhibitory potency (IC₅₀ and Ki) of this compound against a specific human carbonic anhydrase isoform (e.g., hCA II).

Principle: The assay rapidly mixes a CO₂-saturated solution with a solution containing the CA enzyme and a pH indicator. The enzyme-catalyzed hydration of CO₂ produces protons, causing a pH decrease that is monitored as a change in the absorbance of the pH indicator (e.g., Phenol Red) over a short time scale (milliseconds to seconds). [12]The initial rate of this reaction is proportional to the enzyme's activity.

Materials:

-

Stopped-flow spectrophotometer [12]* Recombinant human carbonic anhydrase II (hCA II)

-

This compound (test inhibitor)

-

Acetazolamide (standard control inhibitor)

-

Buffer: 20 mM HEPES or TRIS, pH 7.5 [14]* pH Indicator: 0.2 mM Phenol Red [14]* Ionic Strength Adjuster: 20 mM Na₂SO₄ [14]* CO₂-saturated deionized water (prepare by bubbling CO₂ gas through ice-cold water)

-

DMSO (for inhibitor stock solution)

Methodology:

-

Preparation of Reagents:

-

Enzyme Solution (Syringe A): Prepare a solution containing hCA II (final concentration typically in the nanomolar range, e.g., 10 nM), 0.2 mM Phenol Red, and 20 mM Na₂SO₄ in 20 mM HEPES buffer, pH 7.5.

-

Substrate Solution (Syringe B): Use ice-cold, CO₂-saturated water (approx. 30-40 mM CO₂). Keep on ice to maintain saturation. [12] * Inhibitor Stock: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO. Create serial dilutions to cover a wide concentration range (e.g., 1 pM to 100 µM).

-

-

Instrument Setup:

-

Data Acquisition:

-

Uninhibited Rate: Load Syringe A (Enzyme) and Syringe B (Substrate) into the instrument. Perform a "push" to rapidly mix the solutions. Record the absorbance change over time (e.g., for 10-20 seconds). This is the control (100% activity) rate.

-

Inhibited Rates: For each concentration of the test inhibitor, pre-incubate the enzyme solution with the inhibitor for 15 minutes at room temperature. [14]Load the inhibitor-enzyme mix into Syringe A. Perform a push and record the reaction trace.

-

Data Analysis: Determine the initial velocity (V₀) from the initial linear portion of each reaction curve.

-

-

Calculation of Inhibition Constants:

-

Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot percent inhibition versus log[Inhibitor]. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) , where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for CO₂ for the specific CA isoform. [14]

-

Data Presentation and Expected Results

If this compound is an active CA inhibitor, testing it against a panel of physiologically relevant isoforms would be critical to understanding its potential biological effects and selectivity. The results would be summarized in a table.

Table 1: Hypothetical Inhibition Data for this compound against Human CA Isoforms

| Isoform | Cellular Location | Primary Function | Predicted Ki (nM) | Selectivity Ratio (Ki hCA I / Ki Target) | Selectivity Ratio (Ki hCA II / Ki Target) |

| hCA I | Cytosolic (RBCs) | High abundance, low activity | 5,000 | 1.0 | 2.5 |

| hCA II | Cytosolic (ubiquitous) | pH regulation, fluid secretion | 2,000 | 0.4 | 1.0 |

| hCA IX | Transmembrane (Tumors) | Tumor pH regulation, proliferation | 50 | 100 | 40 |

| hCA XII | Transmembrane (Tumors) | Tumor pH regulation | 85 | 58.8 | 23.5 |

Note: Data are hypothetical and for illustrative purposes only. Selectivity ratios are calculated relative to the major off-target cytosolic isoforms, hCA I and II.

A result like the one illustrated above would suggest that the compound is a potent inhibitor of the tumor-associated isoforms hCA IX and XII, with significant selectivity over the highly abundant cytosolic isoforms. [10][15]Such a profile could warrant further investigation for applications in oncology. [10]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not widely published, its chemical structure provides a strong basis for hypothesizing that it functions as a carbonic anhydrase inhibitor. This guide has detailed the molecular underpinnings of this proposed mechanism, a robust experimental protocol for its validation using stopped-flow spectrophotometry, and a framework for interpreting the resulting data. The scientific process outlined here provides a clear and authoritative path for researchers to elucidate the biological function of this and other novel sulfonamide-based compounds, transforming them from chemical entities into well-characterized molecular probes or potential therapeutic leads.

References

-

Maren, T.H., et al. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed. Available from: [Link]

-

Dudutienė, V., et al. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Communications Chemistry. 2021. Available from: [Link]

-

AK Lectures. Carbonic Anhydrase. Available from: [Link]

-

Nocentini, A., et al. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. 2020. Available from: [Link]

-

Tu, C., et al. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. PMC. 2012. Available from: [Link]

-

Smirnov, A., et al. Kinetic Analysis of Carbonic Anhydrase–Sulfonamide Inhibitor Interactions. Request PDF. Available from: [Link]

-

Supuran, C.T., et al. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? PubMed. 2001. Available from: [Link]

-

Bio-protocol. Carbonic Anhydrase Inhibition. 2020. Available from: [Link]

-

Angeli, A., et al. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry. Available from: [Link]

-

Taylor, P.W., et al. Kinetics of carbonic anhydrase-inhibitor complex formation. a comparison of anion- and sulfonamide-binding mechanisms. PubMed. 1971. Available from: [Link]

-

De Fátima, Â., et al. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. 2021. Available from: [Link]

-

Kernohan, J.C. A method for studying the kinetics of the inhibition of carbonic anhydrase by sulphonamides. PubMed. 1966. Available from: [Link]

-

Jennings, M.L., et al. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. 2017. Available from: [Link]

-

Mondal, B., et al. Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models. Chemical Communications. 2024. Available from: [Link]

-

De Luca, L., et al. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. NIH. 2023. Available from: [Link]

-

Taylor, P.W., et al. Kinetics of carbonic anhydrase-inhibitor complex formation. Comparison of anion- and sulfonamide-binding mechanisms. Biochemistry. 1971. Available from: [Link]

-

Supuran, C.T. Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. Available from: [Link]

-

Zubrienė, A., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. 2017. Available from: [Link]

-

Sanyal, G., et al. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. 1982. Available from: [Link]

-

Jennings, M.L., et al. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH. 2017. Available from: [Link]

-

El-Sayed, M.A., et al. Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. PMC. 2022. Available from: [Link]

-

El-Sayed, M.A., et al. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. PubMed Central. 2022. Available from: [Link]

-

Angeli, A., et al. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. PubMed. 2013. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aklectures.com [aklectures.com]

- 8. Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05003G [pubs.rsc.org]

- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3.3. Carbonic Anhydrase Inhibition [bio-protocol.org]

- 15. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 4-(Dimethylamino)benzenesulfonamide: Synthesis, Analysis, and Sourcing

This guide provides an in-depth technical overview of 4-(Dimethylamino)benzenesulfonamide, a versatile chemical intermediate. We will explore its fundamental properties, synthesis, analytical quality control, and key applications in research and drug development, alongside a list of reputable suppliers.

Core Chemical Identity and Properties

This compound is a substituted aromatic sulfonamide that serves as a valuable building block in organic synthesis. Its structural features, namely the dimethylamino group and the sulfonamide moiety, impart specific chemical reactivity and physical properties that are leveraged in various applications.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 6162-21-6 .[1][2][3][]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6162-21-6 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂O₂S | [1][2][3] |

| Molecular Weight | 200.26 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 209-211 °C | [1] |

| Boiling Point | 372.5 °C at 760 mmHg | [1] |

| Appearance | Solid | |

| SMILES | CN(C)C1=CC=C(C=C1)S(=O)(=O)N | [2] |

Synthesis Pathway and Rationale

The synthesis of benzenesulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine. While specific proprietary methods may vary between manufacturers, a common synthetic route for related compounds involves the reaction of 4-aminobenzanilide with dimethylaminosulfonyl chloride in the presence of pyridine.[5] A plausible general pathway for the synthesis of this compound involves the reaction of an appropriately substituted sulfonyl chloride with an amine.

The choice of a base like pyridine is critical as it serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The subsequent workup with acidification and extraction is a standard purification procedure to isolate the desired product from the reaction mixture.

Caption: Generalized synthesis workflow for this compound.

Analytical Quality Control: Ensuring Purity and Identity

To ensure the suitability of this compound for research and development, rigorous analytical testing is imperative. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol is a representative method for the quality control of benzenesulfonamide derivatives.[6]

-

Instrumentation: A standard HPLC system equipped with a UV-visible or Photo-Diode Array (PDA) detector.

-

Column: A reverse-phase C8 or C18 column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm) is suitable.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.[6]

-

Detection Wavelength: Determined by the UV absorbance maximum of the compound, often around 265 nm for similar structures.[6]

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile) and diluted to an appropriate concentration for analysis.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the peak area of the main component relative to any impurities. The purity is expressed as a percentage of the total peak area.

Table 2: Typical HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | YMC-Triart C8 (250x4.6 mm, 5µ) | Provides good resolution for aromatic compounds.[6] |

| Mobile Phase | Gradient of Buffer and Acetonitrile | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape.[6] |

| Injection Volume | 5 µL | A small volume prevents column overloading.[6] |

| Column Temperature | 25 °C | Maintains consistent retention times.[6] |

| Detection | 265 nm (PDA) | Wavelength at which the chromophore exhibits strong absorbance.[6] |

For unequivocal structural confirmation, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

Applications in Research and Drug Development

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its role in a variety of therapeutic agents.[7] this compound, in particular, serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.

-

Anticancer Research: Many sulfonamide derivatives are investigated for their anticancer properties, often through the inhibition of carbonic anhydrase (CA) isoforms like CA IX and XII, which are overexpressed in certain tumors.[7][8][9][10] The synthesis of novel benzenesulfonamide derivatives is a common strategy in the development of new anticancer agents.[8][9][10]

-

Chemokine Receptor Inhibition: The benzenesulfonamide structure has been utilized to develop inhibitors of chemokine receptors, such as CXCR4, which play a role in cancer metastasis.[11]

-

Fluorescent Probes: The inherent fluorescence of some dimethylamino-substituted aromatic compounds makes them useful in analytical chemistry, for example, as sensors for metal cations.[2]

-

Industrial Applications: This compound and its derivatives are also used in the manufacturing of dyes, pigments, rubber, and plastics.[1]

Sourcing and Suppliers

For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is crucial. The following companies are listed as suppliers of this compound.

Table 3: Selected Suppliers of this compound

| Supplier | Website | Notes |

| Biosynth | Offers the compound for research and development purposes.[2] | |

| Sigma-Aldrich (Merck) | A major supplier of chemicals for research, including this compound. | |

| AChemBlock | Provides a variety of chemical building blocks.[3] | |

| BOC Sciences | Supplies a wide range of chemicals for pharmaceutical and biotech industries.[] | |

| National Analytical Corporation | [Link] | A supplier and trader based in India.[12] |

References

-

LookChem. Cas 6162-21-6,Benzenesulfonamide, 4-(dimethylamino)- (9CI). [Link]

-

Mohamed, S. K., et al. (2015). 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o863–o864. [Link]

-

National Analytical Corporation. 4-(Dimethylamino) benzenesulfonamide. [Link]

-

Mamand, D. M., et al. Synthetic reaction of 4-((4-(dimethylamino) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide. ResearchGate. [Link]

-

PrepChem. Synthesis of 4-[(dimethylaminosulfonyl)amino]benzanilide. [Link]

-

El-Sayad, K. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 3043-3051. [Link]

-

PubChem. 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide. [Link]

-

El-Sayad, K. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. [Link]

-

Kumar, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

-

El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 156, 108335. [Link]

-

Basrur, V., et al. (2013). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 962-966. [Link]

-

PubChem. 4-(dimethylamino)-~{N}-nitro-benzenesulfonamide. [Link]

Sources

- 1. Cas 6162-21-6,Benzenesulfonamide, 4-(dimethylamino)- (9CI) | lookchem [lookchem.com]

- 2. This compound | 6162-21-6 | GAA16221 [biosynth.com]

- 3. This compound 95% | CAS: 6162-21-6 | AChemBlock [achemblock.com]

- 5. prepchem.com [prepchem.com]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-(Dimethylamino) benzenesulfonamide Supplier in Mumbai, 4-(Dimethylamino) benzenesulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

Spectroscopic Elucidation of 4-(Dimethylamino)benzenesulfonamide: A Comprehensive Analytical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)benzenesulfonamide is a para-substituted aromatic compound featuring both a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (sulfonamide). This unique electronic structure makes it a valuable building block and chemical intermediate in the synthesis of various pharmaceutical agents and dyes. The structural integrity and purity of such compounds are paramount in research and development, particularly in the pharmaceutical industry where molecular identity directly impacts biological activity and safety.[1]

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a self-validating system, the convergence of these distinct analytical techniques provides unambiguous confirmation of the molecular structure. This document is designed to move beyond a simple data repository, offering field-proven insights into the causality behind spectral features and the logic informing experimental design.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. The key to interpreting the spectra of this compound lies in recognizing the interplay between its electron-donating and withdrawing substituents.

Caption: Plausible Mass Spectrometry Fragmentation Pathways for this compound.

Experimental Methodologies

To ensure data reproducibility and integrity, standardized protocols must be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at 25 °C.

-

Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C).

IR Spectroscopy Protocol (ATR)

-

Instrument Preparation: Record a background spectrum on the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with an accumulation of at least 16 scans for a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV in Electron Ionization (EI) mode.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Caption: Integrated workflow for the spectroscopic validation of a chemical entity.

Conclusion: An Integrated and Self-Validating Analysis

No single analytical technique can provide absolute structural proof. The strength of this characterization lies in the seamless integration of all three spectroscopic methods. NMR spectroscopy establishes the precise carbon-hydrogen framework, including the para-substitution pattern. Infrared spectroscopy provides orthogonal confirmation of the essential sulfonamide and amino functional groups. Finally, mass spectrometry verifies the molecular weight and supports the structure through predictable fragmentation. Together, these data points form a robust, self-validating dossier that confirms the identity and integrity of this compound, meeting the rigorous standards required for advanced research and drug development.

References

-

National Center for Biotechnology Information (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PubMed Central. Available at: [Link]

-

The Royal Society of Chemistry (2019). Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. Available at: [Link]

-

ResearchGate (2021). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Available at: [Link]

-

MDPI (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Available at: [Link]

-

PubChem. 4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate (2015). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information: N-Arylation of Sulfonamides with Diaryl-λ3-iodanes. Available at: [Link]

-

Asian Journal of Chemistry (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for: A general and efficient approach to N-sulfonyl formamidines and amidrazones. Available at: [Link]

-

ResearchGate (2022). FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Available at: [Link]

-

SpectraBase. benzenesulfonamide, N-[4-(dimethylamino)phenyl]-N,4-dimethyl-. Available at: [Link]

-

ResearchGate (2011). 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]

-

ResearchGate. FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Available at: [Link]

-

The Royal Society of Chemistry (2016). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes. Available at: [Link]

-

PubChem. benzenesulfonamide, N-(dimethylsulfanylidene)-4-methyl-. National Center for Biotechnology Information. Available at: [Link]

-

NIST WebBook. Benzenesulfonamide, N,4-dimethyl-. National Institute of Standards and Technology. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

SpectraBase. 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. Available at: [Link]

-

ResearchGate (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions. Available at: [Link]

-

PubChem. 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

PubMed (1989). 13C and 15N NMR and time-resolved fluorescence depolarization study of bovine carbonic anhydrase--4-methylbenzenesulfonamide complex. Available at: [Link]

-

NIST WebBook. Benzenesulfonamide, N,4-dimethyl-N-nitroso-. National Institute of Standards and Technology. Available at: [Link]

-

NIST WebBook. Benzenesulfonamide, N,4-dimethyl-N-nitroso-. National Institute of Standards and Technology. Available at: [Link]

-

NIST WebBook. Benzenesulfonamide. National Institute of Standards and Technology. Available at: [Link]

-

The Royal Society of Chemistry (2013). Analytical Data for N-benzyl-N,4-dimethylbenzenesulfonamide (3a). Available at: [Link]

-

PubChem. Benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

NIST WebBook. Benzenesulfonamide, 4-methyl-. National Institute of Standards and Technology. Available at: [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. Available at: [Link]

-

SpectraBase. N-[(dimethylamino)methylene]benzenesulfonamide. Available at: [Link]

Sources

A Guide to the Crystallographic Analysis of 4-(Dimethylamino)benzenesulfonamide: Structure, Protocol, and Application

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-(Dimethylamino)benzenesulfonamide. While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of this writing, this document serves as an expert guide to its structural determination and interpretation. We will delve into the predicted molecular geometry, a detailed, field-proven protocol for single-crystal X-ray diffraction, and an analysis of a closely related structure to illustrate the principles of molecular packing and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals who leverage structural chemistry to inform their work.

Introduction: The Significance of Structural Elucidation

This compound, with the chemical formula C₈H₁₂N₂O₂S, belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide spectrum of biological activities.[1] The molecule itself is noted for its properties as a fluorescent dye, useful in analytical chemistry for detecting metal cations like copper and zinc.[2]

The determination of a molecule's three-dimensional crystal structure is paramount. It moves beyond a simple 2D chemical diagram to provide precise, atomic-resolution data on bond lengths, bond angles, and conformational arrangements. For drug development professionals, this information is critical for understanding structure-activity relationships (SAR), designing potent and selective inhibitors, and predicting physicochemical properties that influence bioavailability and formulation. The crystal structure reveals the intricate network of non-covalent interactions—such as hydrogen bonds and π-π stacking—that govern how molecules recognize each other and pack in the solid state, offering invaluable insights for rational drug design.

Molecular Structure and Predicted Geometry

This compound consists of a central benzene ring substituted with a sulfonamide group (-SO₂NH₂) and a dimethylamino group (-N(CH₃)₂) at the para position (positions 1 and 4, respectively).

Based on fundamental principles of chemistry and analysis of analogous structures, we can predict the following key features:

-

Sulfonamide Group: The geometry around the sulfur atom is expected to be tetrahedral.

-

Aromatic Ring: The benzene ring will be largely planar.

-

Dimethylamino Group: The nitrogen atom will likely exhibit trigonal pyramidal geometry, though it may be slightly flattened due to resonance with the benzene ring.

The overall conformation will be determined by the torsion angles between the benzene ring and the two functional groups.

Caption: Molecular structure of this compound.

Experimental Determination: A Protocol for Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction.[3][4] This technique relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern contains the information needed to reconstruct a 3D model of the atomic arrangement.[5]

Below is a standardized, field-proven protocol. The causality behind each step is explained to provide a deeper understanding of the process.

Step-by-Step Experimental Protocol

-

Synthesis and Crystallization:

-

Rationale: The first and often most challenging step is to obtain a high-quality single crystal.[2] The crystal must be of sufficient size (typically >20 µm, ideally ~100-200 µm in all dimensions) and free from significant defects like twinning or cracks.[3][5]

-

Protocol:

-

Synthesize this compound using established methods, for example, by reacting 4-(dimethylamino)benzenesulfonyl chloride with ammonia.

-

Purify the compound thoroughly (e.g., by recrystallization or column chromatography) to remove impurities that can hinder crystal growth.

-

Screen for crystallization conditions. A common and effective method is slow evaporation. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with chloroform or water) to near saturation.

-

Loosely cover the container and allow the solvent to evaporate slowly over several hours to days at a constant temperature. High-quality crystals form when the process is slow and undisturbed.

-

-

-

Crystal Selection and Mounting:

-

Rationale: A single, well-defined crystal must be isolated for analysis. The mounting process must be gentle to avoid damaging the delicate crystal.

-

Protocol:

-

Place the crystals under a stereomicroscope in a droplet of paratone or mineral oil to prevent dehydration.

-

Select a crystal with sharp edges, smooth faces, and no visible imperfections.

-

Using a micromanipulator, carefully attach the chosen crystal to the tip of a cryo-loop or a glass fiber.

-

-

-

Data Collection:

-

Rationale: The crystal is exposed to a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector. Data is typically collected at a low temperature (~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

-

Protocol:

-

Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

-

Flash-cool the crystal in a stream of cold nitrogen gas (e.g., 100 K or 173 K).[6]

-

Center the crystal in the X-ray beam (typically Mo Kα radiation, λ = 0.71073 Å, or Cu Kα radiation, λ = 1.5418 Å).[3]

-

Perform an initial set of scans to determine the unit cell parameters and crystal system.

-

Execute a full data collection strategy, which involves rotating the crystal through a series of angles and recording the diffraction pattern at each step until a complete and redundant dataset is obtained.

-

-

-

Data Reduction and Structure Solution:

-

Rationale: The raw diffraction images are processed to extract the intensities and positions of each reflection. These intensities are then used to solve the "phase problem" and generate an initial electron density map.

-

Protocol:

-

Integrate the raw data frames to determine the intensity of each reflection.

-

Apply corrections for experimental factors like absorption.

-

Solve the crystal structure using direct methods, which is the standard approach for small molecules with fewer than 1000 non-hydrogen atoms.[5] This yields an initial model of the molecular structure.

-

-

-

Structure Refinement:

-

Rationale: The initial model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Protocol:

-

Perform least-squares refinement to optimize the atomic coordinates, occupancies, and displacement parameters.

-

Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.

-

The final model is validated using metrics such as the R1 factor, which indicates the agreement between the model and the data. A low R1 value (typically < 0.05) signifies a well-refined structure.

-

-

Caption: Experimental workflow for single-crystal X-ray diffraction.

Case Study: Crystal Structure of a Related Schiff Base

To illustrate the type of results obtained from a successful crystallographic analysis, we present data for 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide , a Schiff base compound derived from a precursor related to our topic molecule. This structure provides a valuable proxy for understanding the intermolecular forces that could be present in the crystal lattice of this compound.

The crystal structure of this analog reveals a non-planar molecule where the two benzene rings are oriented at a dihedral angle of 69.88°. The crystal packing is dominated by a network of hydrogen bonds. Pairs of molecules form inversion dimers through N—H···N hydrogen bonds, creating distinct ring motifs. These dimers are further linked into sheets by N—H···O hydrogen bonds involving the sulfonamide group. Additionally, weak π-π interactions between adjacent benzenesulfonamide rings contribute to the stability of the crystal structure.

Crystallographic Data Summary

| Parameter | Value for 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide |

| Chemical Formula | C₁₅H₁₇N₃O₂S |

| Formula Weight | 303.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.8982 (5) |

| b (Å) | 9.0273 (3) |

| c (Å) | 9.8405 (3) |

| β (°) | 101.552 (3) |

| Volume (ų) | 1470.71 (8) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R1 [I > 2σ(I)] | 0.040 |

This data is for the related Schiff base and serves as an illustrative example.

Analysis of the crystal structure of this compound would similarly focus on identifying hydrogen bond donors (the -NH₂ of the sulfonamide) and acceptors (the oxygen atoms of the sulfonamide and the nitrogen of the dimethylamino group), as well as potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding polymorphism and solid-state stability.

Applications in Medicinal Chemistry

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in antibacterial, anticancer, and anti-inflammatory agents. Its biological activity often stems from its ability to mimic the transition state of enzymatic reactions or to bind effectively to active sites, frequently through hydrogen bonding involving the -SO₂NH₂ group.

A precise crystal structure of this compound would provide an empirical foundation for:

-

Structure-Based Drug Design: The exact conformation and electronic properties of the molecule can be used in computational models to predict binding affinities to biological targets.

-

Pharmacophore Modeling: The 3D arrangement of hydrogen bond donors, acceptors, and aromatic features can be used to design new molecules with improved activity.

-

Fragment-Based Screening: As a small, functionalized molecule, it can serve as a starting point or fragment in the development of more complex drug candidates. The dimethylamino group, in particular, can be modified to tune solubility and target interactions.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide has outlined the critical importance of such a determination and provided a comprehensive, expert-driven framework for achieving it. By following a rigorous experimental protocol for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the high-resolution structural data necessary to unlock a deeper understanding of this molecule's properties. The analysis of this data, guided by principles illustrated through related structures, provides invaluable insights that directly support advancements in medicinal chemistry and materials science.

References

-

Fun, H.-K., et al. (2014). 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o726. Available at: [Link]

-

University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 4-amino-N,N-dimethyl-benzenesulfonamide. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide. Retrieved January 6, 2026, from [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

-